Cas no 1185319-67-8 ((3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride)

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups, coupled with a piperidin-3-yl-amine moiety. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications. The trifluoromethyl group contributes to electron-withdrawing properties, while the chloro substituent offers reactivity for further functionalization. This compound is valuable as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its structural features enable precise modifications for target-specific interactions. The high purity and well-defined characterization ensure reproducibility in synthetic workflows. Handling requires standard precautions for halogenated and amine-containing compounds.
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride structure
1185319-67-8 structure
商品名:(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
CAS番号:1185319-67-8
MF:C11H13N3F3Cl.HCl
メガワット:316.15
CID:2190070
PubChem ID:45786997

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
    • 3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine,hydrochloride
    • 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
    • 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
    • 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-aminehydrochloride
    • (3-Chloro-5-trifluoroMethyl-pyridin-2-yl)-piperidin-3-yl-aMine hydrochloride, 98+% C11H14Cl2F3N3, MW: 316.15
    • DTXSID50671542
    • AKOS015941544
    • 3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
    • DB-299684
    • 1185319-67-8
    • 3-chloro-N-(3-piperidyl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
    • MDL: MFCD09877741
    • インチ: InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6H2,(H,17,18);1H
    • InChIKey: DHXOSYKCPXRSFX-UHFFFAOYSA-N
    • ほほえんだ: C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl

計算された属性

  • せいみつぶんしりょう: 315.0516873g/mol
  • どういたいしつりょう: 315.0516873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37Ų

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1801871-500mg
3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
1185319-67-8 97%
500mg
¥5763.00 2024-08-09
Chemenu
CM176395-1g
3-chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
1185319-67-8 95%
1g
$705 2023-02-03
Chemenu
CM176395-1g
3-chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride
1185319-67-8 95%
1g
$599 2021-08-05

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 関連文献

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochlorideに関する追加情報

Introducing (3-Chloro-5-Trifluoromethyl-Pyridin-2-Yl)-Piperidin-3-Yl-Amine Hydrochloride: CAS No. 1185319-67-8

The compound (3-Chloro-5-Trifluoromethyl-Pyridin-2-Yl)-Piperidin-3-Yl-Amine Hydrochloride, identified by the CAS number 1185319-67-8, represents a significant advancement in the field of heterocyclic chemistry. This molecule, with its unique combination of a pyridine ring and a piperidine amine group, has garnered attention for its potential applications in drug discovery and materials science.

The structure of this compound is characterized by a pyridine ring substituted at positions 2, 3, and 5. At position 2, the pyridine is connected to a piperidine ring via an amine linkage. The chlorine atom at position 3 and the trifluoromethyl group at position 5 introduce electronic diversity, which is crucial for modulating the compound's reactivity and biological activity. The hydrochloride salt form suggests that this compound may be used in pharmaceutical formulations where ionization state is critical for bioavailability.

Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. The pyridine moiety, known for its aromatic stability and ability to form hydrogen bonds, serves as a versatile scaffold for drug design. Similarly, the piperidine ring contributes to the molecule's flexibility and can act as a site for further functionalization, enhancing its potential as a lead compound in drug development.

Research into compounds like (3-Chloro-5-Trifluoromethyl-Pyridin-2-Yl)-Piperidin-3-Yl-Amine Hydrochloride has focused on their role as kinase inhibitors and their ability to target specific enzymes involved in disease pathways. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against certain protein kinases, making it a promising candidate for anti-cancer therapies.

In addition to its therapeutic potential, this compound has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new semiconducting materials. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's stability and conductivity, which are essential traits for such applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine derivative followed by coupling with the piperidine amine group. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and increasing yield rates.

From an environmental standpoint, researchers are exploring more sustainable methods to synthesize this compound. Green chemistry approaches, such as using biodegradable solvents or enzymatic catalysts, are being investigated to minimize the ecological footprint associated with its production.

In conclusion, (3-Chloro-5-Trifluoromethyl-Pyridin-2-Yl)-Piperidin-3-Yl-Amine Hydrochloride stands out as a versatile molecule with wide-ranging applications across multiple scientific disciplines. Its unique structure provides a foundation for further research into its biological activity and material properties, ensuring that it remains at the forefront of chemical innovation.

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